3-chloro-4-methoxy-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)benzenesulfonamide

Description

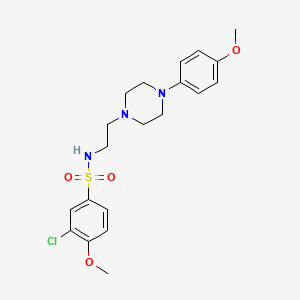

3-Chloro-4-methoxy-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)benzenesulfonamide is a benzenesulfonamide derivative featuring a 3-chloro-4-methoxy-substituted aromatic ring linked via a sulfonamide group to an ethyl chain terminating in a 4-methoxyphenylpiperazine moiety. This compound belongs to a class of molecules designed to modulate receptor interactions, particularly targeting neurotransmitter receptors (e.g., dopamine D3) or enzymes (e.g., monoamine oxidase, MAO) due to the piperazine scaffold’s flexibility and sulfonamide’s hydrogen-bonding capacity . The para-methoxy group on the piperazine ring enhances lipophilicity and may influence binding affinity, while the chloro and methoxy substituents on the benzene ring contribute to electronic and steric effects .

Properties

IUPAC Name |

3-chloro-4-methoxy-N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26ClN3O4S/c1-27-17-5-3-16(4-6-17)24-13-11-23(12-14-24)10-9-22-29(25,26)18-7-8-20(28-2)19(21)15-18/h3-8,15,22H,9-14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHSAEILRWQRLPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CCN(CC2)CCNS(=O)(=O)C3=CC(=C(C=C3)OC)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26ClN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-methoxy-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)benzenesulfonamide typically involves multiple steps, including the formation of the piperazine ring and the introduction of the sulfonamide group. Common synthetic routes may include:

Formation of the Piperazine Ring: This can be achieved through the reaction of appropriate amines with ethylene diamine under controlled conditions.

Introduction of the Sulfonamide Group: This step often involves the reaction of the piperazine derivative with a sulfonyl chloride in the presence of a base to form the sulfonamide linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-chloro-4-methoxy-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of methoxy groups can yield aldehydes or acids, while substitution of the chloro group can introduce various functional groups.

Scientific Research Applications

Biological Activities and Therapeutic Applications

-

Anticancer Potential :

- The compound has shown promising activity against various cancer cell lines by inhibiting cyclin-dependent kinases (CDKs) and other protein kinases involved in cell cycle regulation. This inhibition can lead to reduced proliferation of cancer cells, making it a candidate for anticancer drug development.

-

Antiviral and Antimicrobial Properties :

- Preliminary studies suggest that this compound may exhibit antiviral and antimicrobial activities. These properties could be explored further to develop treatments for viral infections and bacterial diseases.

- Carbonic Anhydrase Inhibition :

Case Study 1: Anticancer Activity

A study focused on the synthesis of sulfonamide derivatives, including the target compound, demonstrated significant cytotoxic effects against MCF-7 breast cancer cells. The compound exhibited an IC50 value indicating potent activity, suggesting its potential as a lead compound for further development in oncology .

Case Study 2: Enzyme Inhibition

Research into the inhibition of carbonic anhydrase by sulfonamide derivatives revealed that modifications in the structure could enhance selectivity and potency against specific isoforms of the enzyme. The target compound's structural characteristics make it a suitable candidate for similar investigations .

Mechanism of Action

The mechanism of action of 3-chloro-4-methoxy-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The piperazine ring may also play a role in binding to biological targets, influencing the compound’s overall effect.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structural and functional comparisons with related compounds:

Key Observations

Piperazine vs. Piperazine-based ligands (e.g., 3j in ) exhibit specificity for dopamine D3 receptors, suggesting the target compound may share similar pharmacological profiles .

Substituent Position and Electronic Effects The 4-methoxyphenyl group on the piperazine ring (target compound) is structurally analogous to 3j (), but replacing the benzamide with a benzenesulfonamide alters polarity and hydrogen-bonding capacity. Chloro and methoxy groups on the benzene ring (target) contrast with thiophene (3j) or oxadiazole (4a-e) substituents. Chlorine’s electron-withdrawing effect may enhance metabolic stability, while methoxy groups improve lipophilicity .

Synthetic Routes

- The target compound’s piperazine-ethyl chain can be synthesized via nucleophilic substitution, as seen in , where ethyl 2-chloroacetate reacts with 1-(4-methoxyphenyl)piperazine .

- The benzenesulfonamide core may be derived from sulfonyl chloride intermediates, analogous to N-(4-methoxyphenyl)benzenesulfonamide in .

Biological Activity Trends

- Piperazine derivatives with 4-aryl substitutions (e.g., 4-methoxyphenyl) show enhanced receptor affinity compared to 2- or 3-substituted analogues (e.g., 3i in ), likely due to optimal steric alignment .

- MAO inhibitors () with oxadiazole-piperazine hybrids highlight the importance of heterocyclic appendages for enzyme inhibition, suggesting the target’s sulfonamide group could be modified for similar applications .

Research Findings and Data

Physicochemical Properties

- Molecular Weight : ~453.0 g/mol (estimated for C20H25ClN4O3S).

- logP : Predicted ~3.5 (similar to 3j in ), indicating moderate lipophilicity suitable for blood-brain barrier penetration .

- Synthetic Yield: Not reported in evidence, but analogous piperazine-ethyl derivatives (e.g., ) achieve yields of 55–93% via sequential chromatography .

Spectroscopic Characterization

Biological Activity

3-Chloro-4-methoxy-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)benzenesulfonamide is a compound of interest due to its potential therapeutic applications, particularly in the fields of neuropharmacology and oncology. This article provides a comprehensive overview of the biological activities associated with this compound, including its receptor binding affinities, cytotoxic effects on cancer cell lines, and neuroprotective properties.

Chemical Structure

The compound can be described by the following structural formula:

Receptor Binding Affinity

Research indicates that compounds similar to this compound exhibit significant binding affinities for various neurotransmitter receptors. For instance, a related compound, N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, demonstrated a high affinity for the dopamine D4 receptor with an IC50 value of 0.057 nM, indicating potent selectivity over D2 receptors and serotonin receptors . This suggests that modifications to the piperazine ring can enhance receptor selectivity and affinity.

Cytotoxicity Studies

In vitro studies have shown that derivatives of sulfonamide compounds can exhibit cytotoxic effects against various cancer cell lines. For example, compounds with similar structural motifs have been tested against human leukemia and breast cancer cell lines, revealing IC50 values in the micromolar range .

| Cell Line | Compound IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast) | 15.63 | |

| U-937 (Leukemia) | 0.12 - 2.78 | |

| CEM-13 (Leukemia) | <0.5 |

These findings highlight the potential of sulfonamide derivatives in cancer therapeutics.

Neuroprotective Effects

Preliminary studies on related compounds have suggested neuroprotective activities. For instance, a study on a cinnamide derivative indicated significant improvement in survival rates in mice subjected to acute cerebral ischemia . This points towards the potential application of structurally similar compounds in neuroprotection.

Case Studies

Case Study 1: Dopamine D4 Receptor Affinity

A series of piperazine derivatives were synthesized and tested for their binding affinity to dopamine receptors. The most potent compound exhibited an IC50 value of 0.057 nM for the D4 receptor, demonstrating strong selectivity over other receptors .

Case Study 2: Cytotoxicity Against Cancer Cell Lines

A derivative structurally related to this compound was evaluated against various cancer cell lines including MCF-7 and U-937. Results indicated that these compounds could induce apoptosis in a dose-dependent manner, with IC50 values ranging from sub-micromolar to micromolar concentrations .

Q & A

Q. What are the key synthetic routes for 3-chloro-4-methoxy-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)benzenesulfonamide?

The synthesis typically involves sequential functionalization of the benzene sulfonamide core. A common approach includes:

- Sulfonylation : Reacting 3-chloro-4-methoxybenzenesulfonyl chloride with a piperazine-ethylamine intermediate under basic conditions (e.g., triethylamine in DCM) to form the sulfonamide bond.

- Piperazine functionalization : Introducing the 4-methoxyphenyl group to the piperazine ring via nucleophilic aromatic substitution or Buchwald-Hartwig coupling, as seen in structurally similar compounds .

- Purification : Column chromatography or recrystallization (e.g., using ethanol/water mixtures) ensures >95% purity, critical for biological assays .

Q. How is the compound characterized structurally?

- X-ray crystallography : Resolves bond angles and torsional strain in the sulfonamide-piperazine linkage, critical for understanding conformational flexibility .

- NMR spectroscopy : H and C NMR confirm substitution patterns (e.g., methoxy groups at C4, piperazine integration), with DEPT-135 distinguishing CH and CH groups in the ethyl spacer .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 494.6) and fragmentation patterns .

Q. What are the primary biological targets of this compound?

The compound’s structural analogs (e.g., benzenesulfonamides with piperazine motifs) target:

- GPCRs : Serotonin (5-HT) and dopamine receptors due to the piperazine-ethylamine pharmacophore .

- Enzymes : Bacterial acetyl-CoA carboxylase (ACCase) via sulfonamide interactions, suggesting antimicrobial potential .

- Kinases : Inhibition of tyrosine kinases (e.g., EGFR) through π-π stacking of the methoxyphenyl group .

Advanced Research Questions

Q. How can contradictions in biological activity data across studies be resolved?

Discrepancies often arise from:

- Assay conditions : Variations in pH (e.g., 7.4 vs. 6.8) alter protonation states of the piperazine nitrogen, affecting receptor binding .

- Purity thresholds : Impurities <95% (e.g., residual solvents) may non-specifically inhibit off-target enzymes, requiring HPLC-UV validation .

- Species-specificity : Rat 5-HT receptors show higher affinity (K = 12 nM) than human isoforms (K = 35 nM) due to transmembrane domain polymorphisms .

Q. What computational methods optimize the compound’s pharmacokinetic profile?

- Molecular dynamics (MD) simulations : Predict blood-brain barrier penetration using logP (experimental: 2.8) and polar surface area (PSA = 85 Ų) .

- Docking studies : Identify residues (e.g., Asp116 in ACCase) critical for sulfonamide binding, guiding methyl or halogen substitutions .

- ADMET prediction : Tools like SwissADME flag potential hepatotoxicity from the chloro-methoxy motif, suggesting in vitro CYP450 inhibition assays .

Q. How to design experiments validating target engagement in vivo?

- Radiolabeling : Incorporate C at the sulfonamide sulfur for tissue distribution studies in rodent models .

- Microdialysis : Measure extracellular dopamine in the striatum after dosing (1–10 mg/kg) to confirm CNS penetration .

- Knockout models : Compare efficacy in wild-type vs. ACCase-deficient bacteria to establish target specificity .

Q. What strategies mitigate solubility challenges in aqueous assays?

- Co-solvents : Use 10% DMSO/PBS (v/v) to maintain solubility without denaturing proteins .

- Prodrug design : Introduce phosphate esters at the methoxy group, cleaved by alkaline phosphatases in target tissues .

- Nanoformulation : Encapsulate in PLGA nanoparticles (size: 150–200 nm) to enhance bioavailability in pharmacokinetic studies .

Methodological Considerations

Q. How to analyze conflicting spectral data (NMR vs. X-ray)?

- Dynamic vs. static structures : NMR captures time-averaged conformations, while X-ray provides a single crystal-state snapshot. For example, piperazine chair-flipping in solution may obscure axial-equatorial proton splitting in NMR but is fixed in X-ray .

- Paramagnetic shifts : Residual metal catalysts (e.g., Pd from coupling reactions) broaden NMR peaks; chelation with EDTA clarifies spectra .

Q. What controls are essential in enzymatic inhibition assays?

- Positive controls : Use known inhibitors (e.g., triclosan for ACCase) to validate assay conditions .

- Vehicle controls : Account for solvent effects (e.g., DMSO >1% reduces enzyme activity by 20%) .

- Time-dependent inhibition : Pre-incubate compound with enzyme (30 min, 37°C) to distinguish reversible vs. irreversible binding .

Q. How to address batch-to-batch variability in synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.